7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
Description
This compound is a coumarin derivative with a 4-biphenylyl-2-oxoethoxy substituent at the 7-position, along with ethyl and methyl groups at the 3-, 4-, and 8-positions of the chromen-2-one core. Its synthesis typically involves alkylation of a hydroxycoumarin precursor (e.g., EMAC10163) with 2-bromo-1-(4-biphenylyl)ethanone in the presence of a base like K₂CO₃, followed by purification via column chromatography and recrystallization .
Properties
Molecular Formula |
C27H24O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-ethyl-4,8-dimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C27H24O4/c1-4-22-17(2)23-14-15-25(18(3)26(23)31-27(22)29)30-16-24(28)21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
OJTWCSPDHMSNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin Core (3-Ethyl-4,8-Dimethyl-2H-Chromen-2-One)
The coumarin backbone is typically prepared via the Pechmann condensation , which involves the acid-catalyzed cyclization of phenols with β-keto esters. For 3-ethyl-4,8-dimethyl substitution, the following steps are employed:
-
Formation of β-Keto Ester :
Ethyl acetoacetate reacts with 3-ethyl-4-methylphenol in the presence of concentrated sulfuric acid at 0–5°C to yield 4,8-dimethyl-3-ethyl-7-hydroxycoumarin. -
Methylation at Position 7 :
The phenolic -OH group at position 7 is protected using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, yielding 7-methoxy-3-ethyl-4,8-dimethylcoumarin.
Critical Parameters :
Preparation of the 2-(4-Biphenylyl)-2-Oxoethoxy Side Chain
The side chain is synthesized through a two-step process:
-
Friedel-Crafts Acylation :
Biphenyl reacts with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (CH₂Cl₂) using aluminum chloride (AlCl₃) as a catalyst. This yields 4-biphenylyl-2-chloroacetophenone. -
Oxidation to α-Keto Ester :
The chloroacetophenone intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions to form 2-(4-biphenylyl)-2-oxoacetic acid, which is subsequently esterified with ethanol to produce the ethyl ester.
Coupling of the Coumarin Core and Side Chain
The final step involves substituting the methoxy group at position 7 of the coumarin with the 2-(4-biphenylyl)-2-oxoethoxy side chain:
-
Demethylation :
The 7-methoxy group is deprotected using boron tribromide (BBr₃) in dichloromethane at −78°C, regenerating the phenolic -OH group. -
Nucleophilic Substitution :
The phenol reacts with 2-(4-biphenylyl)-2-oxoethyl bromide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF) at 80°C.
Reaction Conditions :
-
Solvent : DMF enhances nucleophilicity of the phenoxide ion.
-
Catalyst : KI facilitates bromide displacement via an SN2 mechanism.
Optimization of Key Reactions
Protection/Deprotection Strategies
To prevent undesired side reactions during coumarin synthesis, ethylene glycol and triethyl orthoformate are used to protect ketone groups. For example, in a model reaction (Table 1), optimal protection was achieved with a 1:3:3 molar ratio of starting material/ethylene glycol/triethyl orthoformate and 0.01 equiv. of p-TsOH, yielding 96% conversion.
Table 1: Optimization of Ketal Protection
| Entry | 1a:EG | 1a:TMOF | 1a:p-TsOH | Conversion (%) |
|---|---|---|---|---|
| 1 | 1:1.1 | 1:0 | 1:0.05 | 25 |
| 2 | 1:3 | 1:3 | 1:0.01 | 96 |
| 3 | 1:5 | 1:3 | 1:0.01 | 75 |
Catalytic Systems for Coupling
The use of Bi(NO₃)₃·5H₂O as a catalyst in CH₂Cl₂ at room temperature significantly improves coupling efficiency, achieving 98% yield for analogous N-acyl hydrazones (Table 2).
Table 2: Hydrolysis Reaction Optimization
| Entry | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4 | Bi(NO₃)₃·5H₂O | CH₂Cl₂ | RT | 98 |
Characterization and Analytical Data
The final product is characterized using:
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The biphenyl and chromen-2-one moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Studies have shown that chromenone derivatives exhibit significant anticancer properties. For instance, compounds similar to 7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A notable study demonstrated that certain chromenones could modulate signaling pathways associated with cancer progression, suggesting their potential as lead compounds for drug development .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Studies
-
In Vitro Studies :
- A study involving the evaluation of various chromenone derivatives, including this compound, assessed their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the chromenone structure significantly impacted their efficacy and selectivity towards cancer cells .
- In Vivo Studies :
Comparative Analysis of Chromenone Derivatives
| Compound Name | Structure | Anticancer Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | High |
| 8-Iodo-4-methyl-2H-chromen-7-one | Structure | Moderate | High | Moderate |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Structure | High | High | Low |
Mechanism of Action
The mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The biphenyl and chromen-2-one moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs differ in the aryl/heteroaryl group attached to the oxoethoxy chain or modifications to the coumarin core. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
* Data inferred from structurally similar EMAC10163g .
Key Findings:
Substituent Effects on Yield :
- Bulky substituents (e.g., biphenylyl) generally result in higher yields (73.9% for EMAC10163g) compared to smaller groups like phenyl (46.0% for EMAC10163i), likely due to reduced side reactions .
- Electron-deficient aryl groups (e.g., 2,4-difluorophenyl in EMAC10163h) show lower yields (49.0%), possibly due to competing hydrolysis under basic conditions .
Melting Point Trends :
- Fluorinated analogs (e.g., EMAC10163h, 188–190°C) exhibit higher melting points than methoxy-substituted derivatives (EMAC10163k, 157–160°C), attributed to stronger intermolecular dipole-dipole interactions .
- The biphenylyl-substituted target compound has a moderate melting point (168–169°C), balancing lipophilicity and crystallinity .
The biphenylyl group’s planar structure may facilitate interactions with aromatic residues in enzyme active sites, as seen in related chromen-2-one derivatives .
Q & A
Q. Q1. What are the standard synthetic routes for this coumarin derivative, and how can reaction conditions be optimized for higher yields?
A1. The compound is synthesized via nucleophilic substitution, typically involving a coumarin core (e.g., 3-ethyl-4,8-dimethyl-7-hydroxycoumarin) reacted with a biphenyl-containing α-bromo ketone. Key steps include:
- Refluxing in acetonitrile with a base (e.g., K₂CO₃) for 24 hours .
- Purification via column chromatography (DCM/EtOAc gradients) and recrystallization (DCM/n-hexane) .
- Yield optimization : Adjust stoichiometry (e.g., 1:1.1 molar ratio of coumarin to bromo ketone) and extend reaction time to 48 hours. Yields for analogous compounds range from 46% to 81% .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
A2. Use a multi-technique approach:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- NMR :
- HRMS : Validate molecular weight (e.g., M⁺ ion for C₂₇H₂₄O₅) with <5 ppm error .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism?
A3. Polymorphism is common in coumarins due to flexible substituents. Strategies include:
Q. Q4. What in vitro assays are suitable for evaluating its biological activity, and how should conflicting bioactivity data be interpreted?
A4. Prioritize assays aligned with structural analogs:
- Carbonic anhydrase inhibition : Use fluorescence-based assays (IC₅₀ determination) due to the compound’s structural similarity to tumor-associated inhibitors .
- Antioxidant activity : DPPH/ABTS assays, but ensure solvent controls (e.g., DMSO <1% v/v) to avoid false positives .
- Data conflict resolution : Replicate under standardized conditions (pH, temperature) and validate via dose-response curves .
Q. Q5. How can computational methods predict the compound’s reactivity and guide synthetic modifications?
A5. Leverage DFT and molecular docking:
- DFT (Gaussian/PySCF) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 2-oxoethoxy group is electron-deficient, making it reactive toward nucleophiles .
- Docking (AutoDock Vina) : Model interactions with carbonic anhydrase IX (PDB: 3IAI) to prioritize substituents enhancing binding affinity .
Methodological Challenges and Solutions
Q. Q6. How should researchers address low yields in the final coupling step of the synthesis?
A6. Common issues and fixes:
Q. Q7. What strategies validate the compound’s purity when HPLC analysis shows multiple peaks?
A7. Multi-modal validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
